![molecular formula C13H14O B13906273 1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
1-Phenylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbicyclo[221]heptan-2-one is a bicyclic compound with a phenyl group attached to the bicyclo[221]heptan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone, followed by oxidation to form the desired compound . The reaction conditions typically include the use of a solvent such as toluene and a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Phenylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound’s bicyclic structure and phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-Phenylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: Known for its endocrine-disrupting properties.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Investigated for its potential as an NMDA receptor antagonist.
The uniqueness of 1-Phenylbicyclo[22
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-phenylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C13H14O/c14-12-8-10-6-7-13(12,9-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
HOSJCPSOQIDTLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
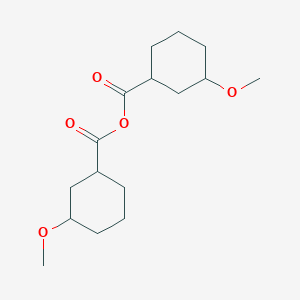

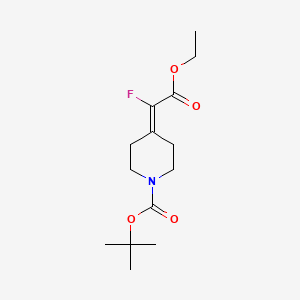
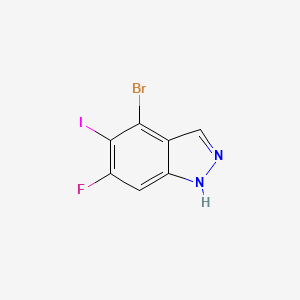

![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
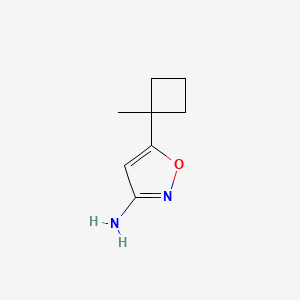

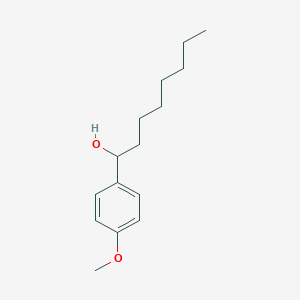
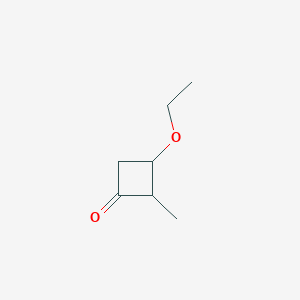
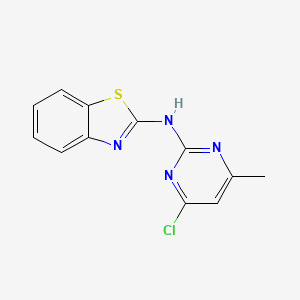
![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
